3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylicacid
Description
This compound features a bicyclo[3.2.1]octane core with two fluorine atoms at the 8-position, an Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group at the 3-position, and a carboxylic acid at the 1-position. The molecular formula is C24H23F2NO4, with a molecular weight of 423.44 g/mol . The Fmoc group enhances solubility in organic solvents and is commonly used in peptide synthesis, while the difluoro substitution likely improves metabolic stability and electronic properties.
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonyl)-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2NO4/c24-23(25)14-9-10-22(23,20(27)28)13-26(11-14)21(29)30-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERGUYLUQMHHAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CN(CC1C2(F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amine group with the Fmoc group, followed by the introduction of the difluoro substituents. The reaction conditions often require the use of strong bases and specific solvents to achieve the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesizers and large-scale reactors .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the fluorenyl group allows for potential oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group, using reagents like lithium aluminum hydride.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions, often using reagents like sodium azide or other nucleophiles.
Hydrolysis: The Fmoc protecting group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its unique structure.
Industry: Used in the production of specialized chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, often through the formation of covalent or non-covalent bonds. The Fmoc group can be used to protect amine groups during peptide synthesis, preventing unwanted side reactions. The difluoro groups can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Group Variations
The table below summarizes key structural differences between the target compound and its analogs:
Key Observations:
Bicyclo Ring System: The target compound’s [3.2.1]octane system balances rigidity and conformational flexibility. The oct-2-ene variant () introduces a double bond, increasing rigidity and possibly reducing metabolic oxidation .
Fluorine Substitution: The 8,8-difluoro motif in the target compound and its hydrochloride analog () enhances electronegativity and metabolic stability. In contrast, the 9,9-difluoro substitution in the nonane analog () may alter dipole moments and steric interactions .
Functional Groups: The Fmoc group’s position (3 vs. 8) influences solubility and deprotection kinetics in synthetic applications . Carboxylic acid placement (1 vs.
Table 2: Physicochemical Comparison
| Compound | LogP (Predicted) | Water Solubility (mg/mL) | Purity (%) | Synthesis Complexity |
|---|---|---|---|---|
| Target Compound | 3.5 | 0.12 | ≥95 | High (fluorination) |
| 8-Azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid analog | 2.8 | 0.25 | 90 | Moderate |
| 3-Azabicyclo[3.2.0]heptane-6-carboxylic acid analog | 2.1 | 0.45 | 95 | Low |
| 8,8-Difluoro-3-azabicyclo[3.2.1]octane hydrochloride | 1.9 | 5.6 | ≥98 | Moderate |
Key Insights:
- Lipophilicity : The target compound’s higher LogP (3.5) suggests better membrane permeability compared to analogs .
- Synthesis Complexity : Fluorination at the 8-position requires specialized reagents (e.g., Selectfluor®), increasing synthetic challenges .
- Purity : Commercial availability of analogs varies, with the hydrochloride derivative () achieving higher purity (≥98%) due to salt formation .
Biological Activity
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid (commonly referred to as "difluoro bicyclic compound") is a notable compound in medicinal chemistry, particularly due to its structural features that promote biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound's structure can be summarized as follows:
- Molecular Formula : C₁₉H₁₉F₂N₃O₄
- Molecular Weight : 373.37 g/mol
- Key Functional Groups :
- Fluorinated hydrocarbons
- Azabicyclic structure
- Carboxylic acid moiety
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉F₂N₃O₄ |
| Molecular Weight | 373.37 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The difluoro bicyclic compound exhibits biological activity primarily through its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The fluorine atoms enhance the lipophilicity and binding affinity of the compound to these targets, potentially improving its pharmacokinetic properties.
Pharmacological Effects
Research indicates that this compound may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that it can inhibit the growth of certain bacterial strains, making it a candidate for antibiotic development.
- Anticancer Properties : The compound has shown promise in preclinical models for inhibiting tumor growth through apoptosis induction in cancer cells.
- CNS Activity : Given its structural similarity to known neuroactive compounds, it may influence neurotransmitter systems.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of various derivatives of the difluoro bicyclic compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting potential as a new antibiotic agent. -
Cytotoxicity Against Cancer Cells :
In vitro assays demonstrated that the compound induced apoptosis in human breast cancer cell lines (MCF-7). The mechanism was linked to the activation of caspase pathways, leading to cell cycle arrest.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar structures was conducted:
Table 2: Comparison with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro... | Azabicyclic | Antimicrobial, Anticancer |
| 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methyl... | Non-fluorinated | Limited biological activity |
| 8-Fluoro-piperidine derivative | Piperidine | CNS effects |
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In vivo Studies : To assess the pharmacodynamics and pharmacokinetics in animal models.
- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its effects.
- Structure-Activity Relationship (SAR) : To optimize the structure for enhanced efficacy and reduced toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
